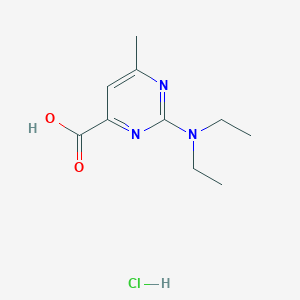![molecular formula C8H4BrN3 B1389637 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1159982-14-5](/img/structure/B1389637.png)
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Vue d'ensemble
Description
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4BrN3. It is characterized by a pyrrolo[2,3-B]pyridine core structure, which is substituted with a bromine atom at the 4-position and a cyano group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Applications De Recherche Scientifique
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile has diverse applications in scientific research:
Medicinal Chemistry: It serves as a core structure for developing inhibitors targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Biological Studies: The compound is used in the study of cell proliferation, apoptosis, and migration, particularly in cancer research.
Chemical Synthesis: It acts as a versatile building block in the synthesis of complex organic molecules and pharmaceuticals.
Méthodes De Préparation
The synthesis of 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile typically involves multi-step synthetic routes. One common method includes the bromination of 1H-pyrrolo[2,3-B]pyridine followed by the introduction of a cyano group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and cyanating agents like copper(I) cyanide (CuCN). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Des Réactions Chimiques
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Mécanisme D'action
The mechanism of action of 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for tumor growth and survival. This inhibition leads to reduced cell proliferation, induced apoptosis, and decreased migration and invasion of cancer cells .
Comparaison Avec Des Composés Similaires
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile can be compared with other pyrrolo[2,3-B]pyridine derivatives:
4-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carbonitrile: Similar structure but with a methyl group at the 2-position, which may alter its biological activity and chemical reactivity.
1H-pyrrolo[2,3-B]pyridine-3-carbonitrile: Lacks the bromine substitution, which can affect its reactivity in substitution reactions and its potential as a pharmacophore.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and development.
Propriétés
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-2-11-8-7(6)5(3-10)4-12-8/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISOZTLOLLQPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672259 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-14-5 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1389557.png)

![2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline](/img/structure/B1389562.png)



![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-butanamine](/img/structure/B1389570.png)



![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389574.png)
![N-[2-(4-Isopropylphenoxy)propyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389575.png)
![3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline](/img/structure/B1389576.png)
![[1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate](/img/structure/B1389577.png)
